molecular formula C11H12N2O2 B101928 Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 16205-45-1

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B101928
CAS RN: 16205-45-1
M. Wt: 204.22 g/mol
InChI Key: QJBRIZZPBNROSI-UHFFFAOYSA-N
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Description

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the CAS Number: 16205-45-1 . It has a molecular weight of 204.23 and its IUPAC name is ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate . It is a solid substance stored in dry conditions at 2-8°C .


Synthesis Analysis

The synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate involves several steps . One method starts with a suspension of 3-quinuclidinol in benzene, which is refluxed for 1.5 hours. Then, metal sodium is added and the mixture is refluxed under stirring for another 2.5 hours. After removing unreacted sodium, ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is added, followed by heating under reflux for 24 hours .


Molecular Structure Analysis

The InChI code for Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is 1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model for further analysis.


Chemical Reactions Analysis

The chemical reactions involving Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate are complex and involve multiple steps . For instance, the reaction with 3-quinuclidinol in benzene involves refluxing, the addition of metal sodium, and further refluxing .


Physical And Chemical Properties Analysis

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate is a solid substance . It is stored in dry conditions at temperatures between 2-8°C . The compound has a molecular weight of 204.23 .

Scientific Research Applications

Fluorescent Molecules for Studying Intracellular Processes

  • Scientific Field : Bioorganic Chemistry
  • Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application : The compounds are synthesized using a simpler and greener methodology compared to other compounds used for similar purposes. Their photophysical properties can be tuned, which is beneficial for various applications .
  • Results or Outcomes : The compounds have shown promising results in terms of their absorption and emission behaviors. Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Antimicrobial Activity

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activity .
  • Methods of Application : The compounds are synthesized using precursors like 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile .
  • Results or Outcomes : The synthesized compounds were screened for antimicrobial activity. However, the specific results of this screening were not provided in the source .

Synthesis of New Compounds

  • Scientific Field : Organic Chemistry
  • Application Summary : Pyrazolo[1,5-a]pyrimidines are used as building blocks in the synthesis of new compounds. For example, ethyl 5-amino-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate, a related compound, has been synthesized using this compound .
  • Methods of Application : The compound is synthesized using a solution of ethyl 5-amino-1-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-4-carboxylate and ammonia in tetrahydrofuran .
  • Results or Outcomes : The synthesis resulted in the formation of a new compound. However, the specific results of this synthesis were not provided in the source .

Optical Applications

  • Scientific Field : Materials Science
  • Application Summary : Pyrazolo[1,5-a]pyrimidines have been identified as strategic compounds for optical applications. They are used in a variety of applications, including studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
  • Methods of Application : The compounds are synthesized using a simpler and greener methodology compared to other compounds used for similar purposes. Their photophysical properties can be tuned, which is beneficial for various applications .
  • Results or Outcomes : The compounds have shown promising results in terms of their absorption and emission behaviors. Their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Safety And Hazards

The compound is classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9-7-12-13-8(2)5-4-6-10(9)13/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJBRIZZPBNROSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=CC=C(N2N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599747
Record name Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

16205-45-1
Record name Ethyl 7-methylpyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JD Kendall, PD O'Connor, AJ Marshall… - Bioorganic & medicinal …, 2012 - Elsevier
We have made a novel series of pyrazolo[1,5-a]pyridines as PI3 kinase inhibitors, and demonstrated their selectivity for the p110α isoform over the other Class Ia PI3 kinases. We …
Number of citations: 39 www.sciencedirect.com
M Mansouri, S Rumrill, S Dawson, A Johnson… - Molecules, 2023 - mdpi.com
Human immunodeficiency virus type I (HIV-1) is a retrovirus that infects cells of the host’s immune system leading to acquired immunodeficiency syndrome and potentially death. …
Number of citations: 1 www.mdpi.com

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